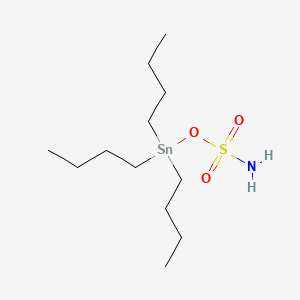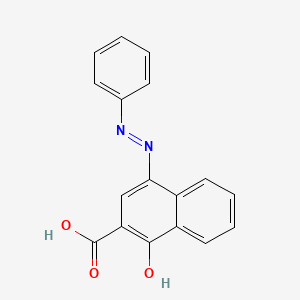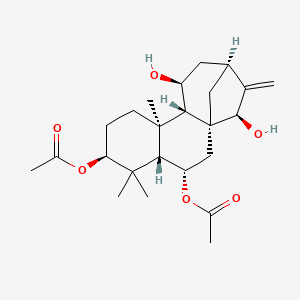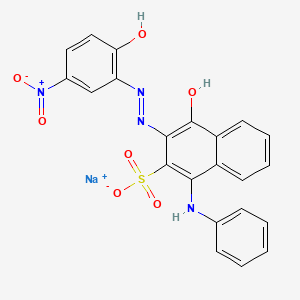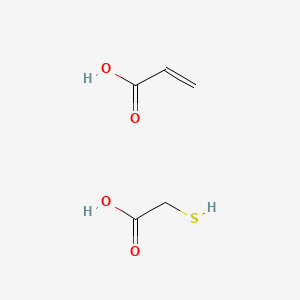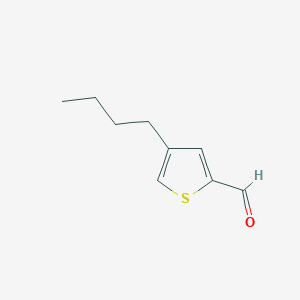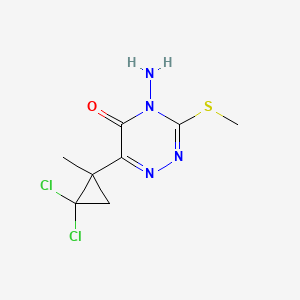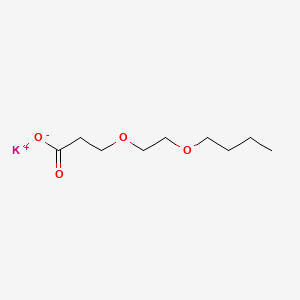
Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(((6,8-dibromo-3,4-dihydro-2-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)sulfonyl)- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a quinazoline ring, bromine atoms, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. A common synthetic route may include:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromine Atoms: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) can be employed.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the quinazoline ring or the sulfonyl group.
Substitution: Various substitution reactions can occur, especially at the bromine atoms and the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to deoxygenated products.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid structures.
Quinazoline Derivatives: Compounds containing the quinazoline ring.
Sulfonyl Compounds: Compounds with sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the quinazoline ring, bromine atoms, and methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
108659-76-3 |
|---|---|
Molecular Formula |
C23H16Br2N2O6S |
Molecular Weight |
608.3 g/mol |
IUPAC Name |
2-[[6,8-dibromo-3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfonyl]benzoic acid |
InChI |
InChI=1S/C23H16Br2N2O6S/c1-33-18-8-4-3-7-17(18)27-20(26-21-15(22(27)28)10-13(24)11-16(21)25)12-34(31,32)19-9-5-2-6-14(19)23(29)30/h2-11H,12H2,1H3,(H,29,30) |
InChI Key |
PSKUUPPTRUGZJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CS(=O)(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



